molecular formula C13H11F3N2O2S B3337973 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine CAS No. 832739-68-1

4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine

Cat. No.: B3337973
CAS No.: 832739-68-1
M. Wt: 316.3 g/mol
InChI Key: DSPCAEHOPVYWLS-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine (CAS: see ) is a pyrimidine derivative characterized by:

  • Difluoromethyl group at position 4: Enhances metabolic stability and electron-withdrawing properties.
  • Ethylsulfonyl group at position 2: A polar, electron-deficient moiety influencing reactivity and solubility.

Its molecular formula is C₁₃H₁₁F₃N₂O₂S (MW: 316.30) . The ethylsulfonyl group distinguishes it from sulfur-containing analogs (e.g., sulfanyl or sulfonamide derivatives) by conferring stronger oxidative stability and distinct hydrogen-bonding capabilities.

Properties

IUPAC Name

4-(difluoromethyl)-2-ethylsulfonyl-6-(4-fluorophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c1-2-21(19,20)13-17-10(7-11(18-13)12(15)16)8-3-5-9(14)6-4-8/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPCAEHOPVYWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101166739
Record name 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-68-1
Record name 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group is typically introduced through a sulfonylation reaction using ethylsulfonyl chloride in the presence of a base like triethylamine.

    Addition of the Fluorophenyl Group: The fluorophenyl group can be added via a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, potentially forming sulfone derivatives.

    Reduction: Reduction reactions may target the difluoromethyl group, converting it to a monofluoromethyl or methyl group.

    Substitution: The aromatic fluorine and pyrimidine nitrogen atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group may yield sulfone derivatives, while nucleophilic substitution at the fluorine atom could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The difluoromethyl and fluorophenyl groups may enhance binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Pyrimidine Core

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituents (Positions 2, 4, 6) Molecular Formula Molecular Weight Key Features Evidence ID
Target Compound 2-(Ethylsulfonyl), 4-(difluoromethyl), 6-(4-fluorophenyl) C₁₃H₁₁F₃N₂O₂S 316.30 High lipophilicity, strong electron-withdrawing groups
4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine 2-(Ethylsulfonyl), 4-(difluoromethyl), 6-(4-chlorophenyl) C₁₃H₁₁ClF₂N₂O₂S 332.76 Chlorine increases steric bulk and lipophilicity vs. fluorine
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine 2-(Ethylsulfonyl), 4-(trifluoromethyl), 6-(3,4-dichlorophenyl) C₁₃H₉Cl₂F₃N₂O₂S 385.19 Trifluoromethyl enhances electron deficiency; dichlorophenyl adds steric hindrance
4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine 2-(Ethylsulfonyl), 4-(trifluoromethyl), 6-(pyrazole) C₁₃H₁₃F₃N₄O₂S 362.33 Pyrazole introduces hydrogen-bonding potential; reduced aromaticity
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 2-(Methylsulfonyl), 5-carboxylate, 6-(isopropyl) C₁₆H₁₈FN₂O₄S 353.39 Carboxylate improves solubility; isopropyl adds steric effects
Key Observations:
  • Aromatic Substituents : Fluorophenyl (target) vs. chlorophenyl () affects lipophilicity (ClogP: ~3.5 vs. ~4.0) and bioavailability due to size and electronegativity differences.
  • Heterocyclic Modifications : Pyrazole () introduces nitrogen-based hydrogen bonding, which may enhance target engagement in biological systems compared to purely aromatic substituents.

Functional Group Impact on Reactivity and Bioactivity

  • Ethylsulfonyl vs. Sulfanyl/Sulfonamide :

    • Ethylsulfonyl (target) is less nucleophilic than sulfanyl (e.g., 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine, ) but more resistant to oxidation.
    • Sulfonamide-containing analogs (e.g., Rosuvastatin, ) exhibit hydrogen-bonding interactions critical for enzyme inhibition, a feature less prominent in sulfonyl derivatives.
  • Fluorine vs. Chlorine :

    • Fluorine’s smaller size and higher electronegativity (target vs. ) may improve membrane permeability and reduce metabolic degradation compared to chlorine.

Biological Activity

4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine is a pyrimidine derivative notable for its unique structural features, including a difluoromethyl group, an ethylsulfonyl moiety, and a 4-fluorophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in antiviral and antitumor applications.

  • Molecular Formula : C13H12F2N2O2S
  • Molecular Weight : Approximately 310.28 g/mol

The structure of this compound contributes to its diverse chemical properties and biological activities. The presence of fluorine atoms is particularly significant as they can enhance lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities:

  • Antiviral Properties : Pyrimidines are known to possess antiviral effects against various viral infections. The specific mechanisms often involve interference with viral replication processes.
  • Antitumor Activity : Studies have shown that compounds structurally related to this compound can inhibit tumor cell proliferation. For example, related compounds have demonstrated significant inhibition of fibroblast growth factor receptor (FGFR) signaling pathways, which are crucial in many cancers .

Structure-Activity Relationship (SAR)

The biological efficacy of pyrimidine derivatives often hinges on their structural characteristics. The following table summarizes key findings on the SAR associated with similar compounds:

Compound NameStructural FeaturesBiological ActivityIC50 Values (μM)
3gAromatic ring at C-2Antitumor activity7.7 (H460), 18.9 (A549), 13.3 (U251)
A9Phenylpyrimidine fragmentModerate antifungal activityN/A
C6Optimized hydrophobic side chainStrong antifungal activityN/A

These findings suggest that modifications to the pyrimidine core can significantly impact biological activity.

Case Studies

  • Antitumor Activity Evaluation : In vitro studies assessed the antitumor efficacy of a series of pyrimidine derivatives against lung cancer cell lines (H460, A549) and glioblastoma cells (U251). Compound 3g showed potent FGFR1 inhibition at concentrations as low as 10 μM, indicating its potential as an antitumor agent .
  • Antifungal Activity Assessment : Another study focused on the antifungal properties of a phenylpyrimidine derivative (A9). Molecular docking studies revealed effective binding to the CYP51 enzyme, a target for antifungal therapies. This compound demonstrated moderate antifungal activity against Candida albicans, suggesting further optimization could enhance its efficacy .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine

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